3,3-Dihydroxybutan-2-one
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Overview
Description
. It is a colorless to pale yellow liquid with a pleasant buttery odor and is commonly found in various food products and beverages. The compound has the molecular formula C4H8O3 and a molecular weight of 104.105 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dihydroxybutan-2-one can be synthesized through several methods. One common synthetic route involves the condensation of acetaldehyde with acetone in the presence of a base, followed by oxidation . Another method involves the reduction of diacetyl (2,3-butanedione) using sodium borohydride or other reducing agents .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Certain bacteria, such as Bacillus subtilis and Lactococcus lactis, can convert glucose or other sugars into this compound through a series of enzymatic reactions . This biotechnological approach is favored due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3-Dihydroxybutan-2-one undergoes various chemical reactions, including:
Reduction: It can be reduced to 2,3-butanediol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Diacetyl (2,3-butanedione).
Reduction: 2,3-Butanediol.
Substitution: Depending on the nucleophile, products can include halogenated, aminated, or thiolated derivatives of this compound.
Scientific Research Applications
3,3-Dihydroxybutan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dihydroxybutan-2-one involves its role as an intermediate in the biosynthesis of riboflavin. The enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase catalyzes the conversion of D-ribulose 5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, which is then further processed to form riboflavin . This reaction involves the dehydration of the first carbon and the removal of the fourth carbon as formate .
Comparison with Similar Compounds
3,3-Dihydroxybutan-2-one can be compared with other similar compounds such as:
Butan-2-one (Methyl Ethyl Ketone): A four-carbon ketone with a single keto group at position 2.
1,3-Dihydroxybutan-2-one: A structural isomer with hydroxy groups at positions 1 and 3.
2,3-Butanediol: A diol with hydroxy groups at positions 2 and 3.
Uniqueness
This compound is unique due to its dual hydroxy and keto functionalities, which make it a versatile intermediate in various chemical and biochemical processes .
Properties
CAS No. |
61996-23-4 |
---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
3,3-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(5)4(2,6)7/h6-7H,1-2H3 |
InChI Key |
FERFVIBPKVMYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(O)O |
Origin of Product |
United States |
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